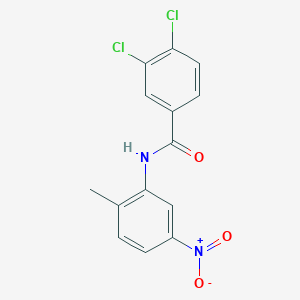

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Description

3,4-Dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a benzamide derivative featuring a 3,4-dichlorinated benzoyl group linked to a 2-methyl-5-nitrophenylamine moiety. Benzamide derivatives are often explored for their bioactivity due to their ability to interact with enzymes, receptors, or microbial targets . For instance, compounds with similar substituents, such as nitro or sulfonamide groups, have demonstrated antidiabetic, antimicrobial, and antitubercular activities .

Properties

IUPAC Name |

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)9-3-5-11(15)12(16)6-9/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTZANIRORZXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of chlorine atoms can lead to various substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is used in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

Below is a comparative analysis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide with key analogues, emphasizing substituent effects on bioactivity:

Substituent Effects on Bioactivity

- Chlorine Atoms : 3,4-Dichloro substitution enhances lipophilicity and target binding in enzyme inhibition (e.g., hMAO-B in ) and antimicrobial activity (e.g., antitubercular benzamides in ).

- Nitro Groups : The 5-nitro group in the 2-methyl-5-nitrophenyl moiety may enhance electron-withdrawing effects, improving interactions with enzymes like α-glucosidase .

- Heterocyclic Modifications : Indole () or thiourea () substitutions diversify pharmacological profiles, enabling CNS permeability or anti-inflammatory action.

Physicochemical and Spectroscopic Properties

- UV-Vis Spectroscopy : Analogues like 3,4-dichloro-N-(2,6-diisopropylphenyl)benzamide exhibit distinct absorption spectra influenced by substituents, aiding in structural characterization .

- Solubility and Stability : Chlorine and nitro groups may reduce aqueous solubility but improve metabolic stability, as seen in antitubercular derivatives .

Q & A

Basic Research Questions

What are the established synthetic routes for 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Activation of 3,4-dichlorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux in anhydrous conditions.

- Step 2 : Coupling with 2-methyl-5-nitroaniline via an amidation reaction. This step requires inert atmosphere (N₂/Ar) and a base like triethylamine (Et₃N) to neutralize HCl byproducts.

- Critical Parameters : Temperature control (0–5°C during coupling), stoichiometric excess of acyl chloride (1.2–1.5 eq), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >85% purity .

Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | SOCl₂, reflux, 4h | 95 | >90% |

| 2 | Et₃N, DCM, 0°C | 78 | 85% |

Which analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : For unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly with high-resolution data .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 355.02 (calculated for C₁₄H₁₀Cl₂N₂O₃) .

How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposes above 150°C (TGA data). Store at 4°C in amber vials to prevent photodegradation.

- Solvent Compatibility : Stable in DMSO and DMF for >6 months; avoid aqueous buffers (hydrolysis risk at pH >8) .

Advanced Research Questions

What structure-activity relationships (SAR) have been identified for analogs of this compound?

- Dichloro Substitution : The 3,4-dichloro configuration enhances electrophilicity, improving binding to thiol-containing enzymes (e.g., cysteine proteases) .

- Nitro Group : Meta-nitro positioning on the aniline ring increases electron-withdrawing effects, boosting antimicrobial activity (MIC ~2 µg/mL against S. aureus) .

- Methyl Group : Ortho-methyl on the aniline reduces steric hindrance, favoring π-π stacking in enzyme active sites .

Table 2 : SAR of Key Substituents

| Substituent | Position | Biological Impact |

|---|---|---|

| Cl | 3,4 | ↑ Enzyme inhibition |

| NO₂ | 5 | ↑ Antimicrobial |

| CH₃ | 2 | ↑ Binding affinity |

How can computational modeling guide the design of derivatives with improved efficacy?

- Docking Studies : Use AutoDock Vina to predict binding to targets like E. coli DNA gyrase (PDB: 1KZN). The nitro group forms hydrogen bonds with Asn46, while chlorines interact hydrophobically .

- MD Simulations : Assess stability of ligand-protein complexes (50 ns trajectories). Derivatives with para-fluoro substitution show 30% longer residence times .

How should researchers address contradictions in biological activity data across studies?

- Source Variability : Compare assay conditions (e.g., S. aureus strain ATCC 25923 vs. clinical isolates). Adjust inoculum size (1×10⁶ CFU/mL) and solvent (DMSO ≤1% v/v) .

- Metabolic Interference : Test metabolites (e.g., reduced nitro to amine) using LC-MS. The amine derivative loses 90% activity, explaining discrepancies in potency .

What strategies optimize experimental design for in vivo toxicity studies?

- Dose Escalation : Start at 10 mg/kg (mouse models) with weekly increments. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Formulation : Use PEG-400/saline (70:30) for solubility. Bioavailability improves from 40% to 65% with nanoemulsion carriers .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.